
Propyl 2,4-dichloro-3-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2,4-dichloro-3-oxobutyrate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to the ester functional group, along with two chlorine atoms and a ketone group on the butyrate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2,4-dichloro-3-oxobutyrate can be achieved through several methods. One common approach involves the esterification of 2,4-dichloro-3-oxobutyric acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of propyl 3-oxobutyrate using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction introduces the chlorine atoms at the 2 and 4 positions of the butyrate backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2,4-dichloro-3-oxobutyrate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products
Nucleophilic substitution: Products include substituted amides or thioesters.
Reduction: The major product is propyl 2,4-dichloro-3-hydroxybutyrate.
Hydrolysis: The products are 2,4-dichloro-3-oxobutyric acid and propanol.
Aplicaciones Científicas De Investigación
Propyl 2,4-dichloro-3-oxobutyrate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its unique chemical structure.
Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propyl 2,4-dichloro-3-oxobutyrate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ketone and ester groups allows it to participate in various biochemical reactions, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4-dichloro-3-oxobutyrate
- Ethyl 2,4-dichloro-3-oxobutyrate
- Butyl 2,4-dichloro-3-oxobutyrate
Uniqueness
Propyl 2,4-dichloro-3-oxobutyrate is unique due to the presence of the propyl group, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The propyl group may also affect the compound’s solubility and stability, making it suitable for specific applications where other analogs may not be as effective.
Propiedades
Número CAS |
85153-46-4 |
|---|---|
Fórmula molecular |
C7H10Cl2O3 |
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
propyl 2,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C7H10Cl2O3/c1-2-3-12-7(11)6(9)5(10)4-8/h6H,2-4H2,1H3 |
Clave InChI |
PWBGADFQZYEPHY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(C(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


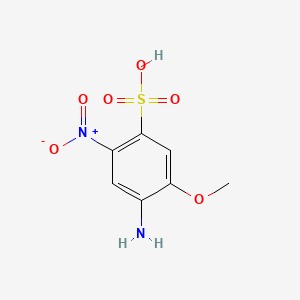

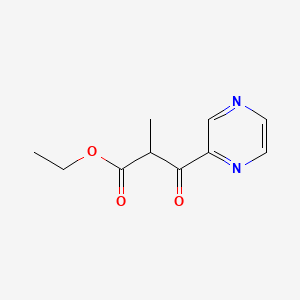
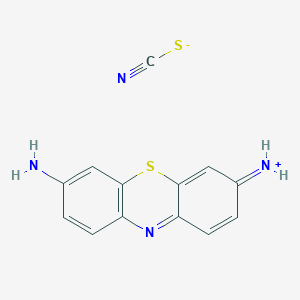
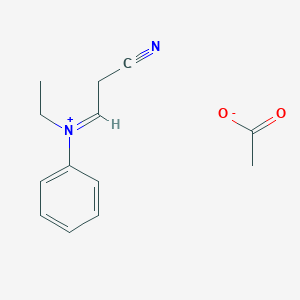
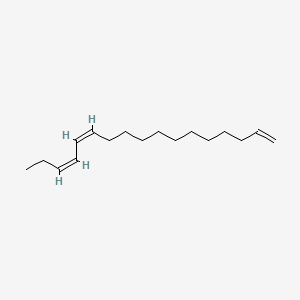


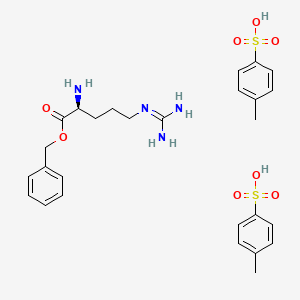
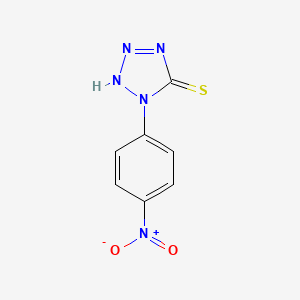
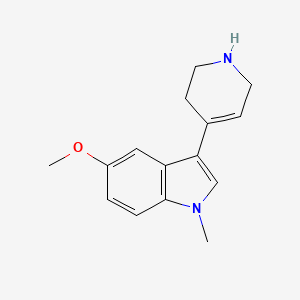

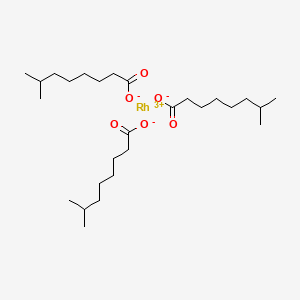
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
